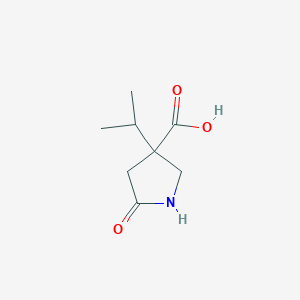
5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1513302-54-9 . Its molecular weight is 171.2 . The IUPAC name for this compound is 3-isopropyl-5-oxopyrrolidine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for “5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid” is 1S/C8H13NO3/c1-5(2)8(7(11)12)3-6(10)9-4-8/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) . This indicates that the molecule consists of a pyrrolidine ring with a carboxylic acid group and an isopropyl group attached .Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a core structure in 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid , is widely utilized in medicinal chemistry due to its versatility and biological relevance . It serves as a scaffold for creating novel compounds with potential therapeutic effects. The non-planarity and sp3-hybridization of the pyrrolidine ring allow for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and enhancing three-dimensional coverage, which is crucial in drug design .
Protease Inhibitors
Compounds derived from pyrrolidine carboxylic acid derivatives have been studied for their potential as protease inhibitors . These inhibitors are essential in treating diseases where proteases play a key role, such as HIV/AIDS, hepatitis C, and hypertension. Molecular modeling studies have shown that certain derivatives can exhibit significant inhibition of protease activity, which is promising for the development of new therapeutic agents .
Anticonvulsant Activity
The substitution pattern on the pyrrolidine ring can significantly influence the anticonvulsant activity of a compound . For instance, specific substituents in position 3 of the pyrrolidine-2,5-dione ring have been found to positively affect anticonvulsant activity, suggesting that derivatives of 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid could be explored for their potential use in treating epilepsy and other seizure disorders .
Antibacterial and Antifungal Agents
Derivatives of 5-oxopyrrolidine have been identified as potential candidates for targeting multidrug-resistant Gram-positive pathogens and drug-resistant fungi . The synthesis and bioevaluation of these compounds have demonstrated their promise in combating infections with genetically defined resistance mechanisms, which is a significant concern in the field of infectious diseases .
ADME/Tox Optimization
The introduction of heteroatomic fragments, such as those found in 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid , into drug molecules is a strategic approach to modify physicochemical parameters and achieve optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicity) profiles for drug candidates . This optimization is crucial for the development of safe and effective pharmaceuticals.
Enantioselective Binding
The stereogenicity of carbons in the pyrrolidine ring is a significant feature that can lead to different biological profiles of drug candidates due to the varying binding modes to enantioselective proteins . This aspect is particularly important in the design of new compounds, as it can influence the efficacy and safety of potential drugs.
Structural Diversity in Drug Design
The saturated nature of the pyrrolidine ring allows for greater structural diversity in drug design compared to flat heteroaromatic ring scaffolds . This diversity is beneficial for medicinal chemists as it provides more opportunities to create structurally unique compounds with desired biological activities.
Influence of Steric Factors on Biological Activity
The influence of steric factors on the biological activity of compounds is a critical consideration in drug design. The pyrrolidine ring’s ability to affect the spatial orientation of substituents can significantly impact the biological profile of drug candidates, making it a valuable tool for exploring structure-activity relationships (SAR) .
Propriétés
IUPAC Name |
5-oxo-3-propan-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)8(7(11)12)3-6(10)9-4-8/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHVMCJQJLZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC(=O)NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1459016.png)
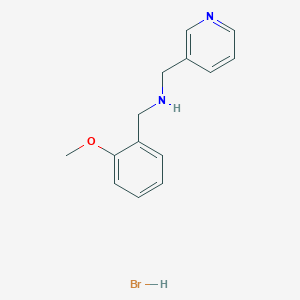
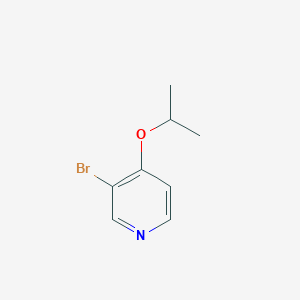
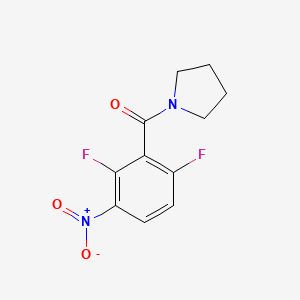
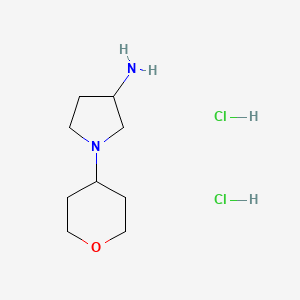
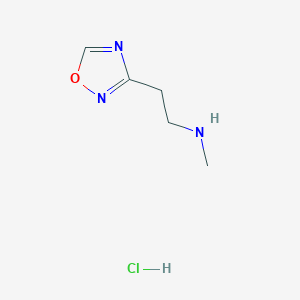
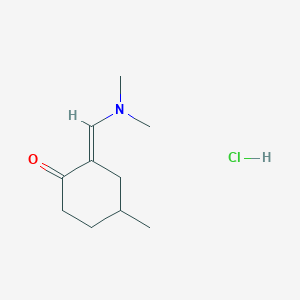
![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)
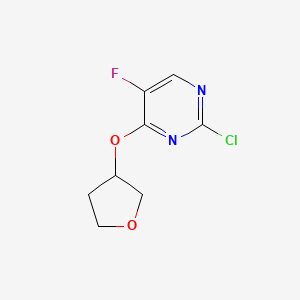
![3-[(3-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B1459030.png)
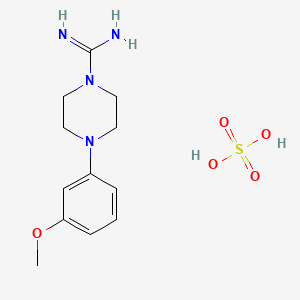
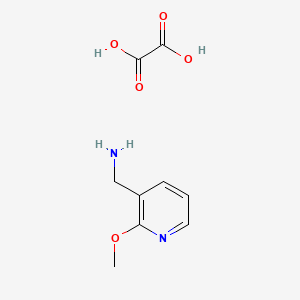
![2-[(Dimethylamino)methyl]-4-methoxybenzaldehydehydrochloride](/img/structure/B1459033.png)
![4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B1459034.png)